2-Formamido-3-thiophen-3-ylpropanoic acid
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Overview
Description
2-Formamido-3-thiophen-3-ylpropanoic acid is an organic compound that features a thiophene ring, an amino group, and a carboxylic acid group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-3-thiophen-3-ylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is functionalized to introduce the necessary substituents.
Formylation: Thiophene undergoes formylation to introduce a formyl group, resulting in 2-formylthiophene.
Amination: The formyl group is then converted to an amino group through reductive amination, yielding 2-amino-3-thiophen-3-ylpropanoic acid.
Formylation of Amino Group: Finally, the amino group is formylated to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Formamido-3-thiophen-3-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-Amino-3-thiophen-3-ylpropanoic acid.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
2-Formamido-3-thiophen-3-ylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism by which 2-Formamido-3-thiophen-3-ylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the formamido group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-thiophen-3-ylpropanoic acid: Lacks the formamido group, which may affect its reactivity and binding properties.
3-Thiophen-3-ylpropanoic acid: Lacks both the amino and formamido groups, making it less versatile in chemical reactions.
Thiophene-2-carboxylic acid: A simpler structure with different reactivity due to the absence of the propanoic acid side chain.
Uniqueness
2-Formamido-3-thiophen-3-ylpropanoic acid is unique due to the combination of the thiophene ring, formamido group, and propanoic acid side chain. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-formamido-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-5-9-7(8(11)12)3-6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUSXDCMDBFZML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(C(=O)O)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811860-66-9 |
Source
|
Record name | 2-formamido-3-(thiophen-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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